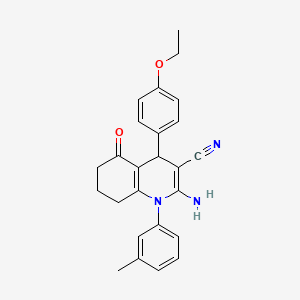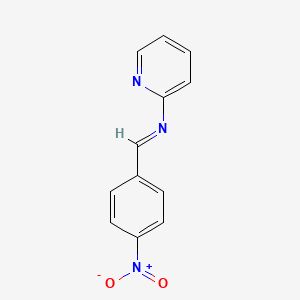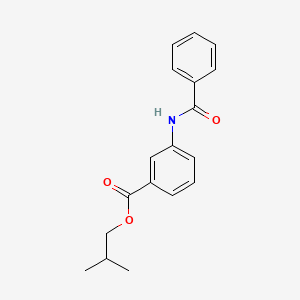![molecular formula C18H19FN4O4S B11545491 1-({2-[(2E)-2-(2-fluorobenzylidene)hydrazinyl]-5-nitrophenyl}sulfonyl)piperidine](/img/structure/B11545491.png)
1-({2-[(2E)-2-(2-fluorobenzylidene)hydrazinyl]-5-nitrophenyl}sulfonyl)piperidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-({2-[(2E)-2-(2-fluorobenzylidene)hydrazinyl]-5-nitrophenyl}sulfonyl)piperidine is a complex organic compound characterized by its unique structure, which includes a fluorobenzylidene hydrazinyl group, a nitrophenyl group, and a piperidine ring
Métodos De Preparación
The synthesis of 1-({2-[(2E)-2-(2-fluorobenzylidene)hydrazinyl]-5-nitrophenyl}sulfonyl)piperidine involves multiple steps, each requiring specific reaction conditions. The general synthetic route includes the following steps:
Formation of the Fluorobenzylidene Hydrazine Intermediate: This step involves the condensation of 2-fluorobenzaldehyde with hydrazine hydrate under acidic conditions to form the fluorobenzylidene hydrazine intermediate.
Nitration of Phenyl Sulfone: The phenyl sulfone is nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the desired position.
Coupling Reaction: The fluorobenzylidene hydrazine intermediate is then coupled with the nitrated phenyl sulfone in the presence of a suitable base to form the final product, this compound.
Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.
Análisis De Reacciones Químicas
1-({2-[(2E)-2-(2-fluorobenzylidene)hydrazinyl]-5-nitrophenyl}sulfonyl)piperidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the nitro group to an amino group.
Substitution: Nucleophilic substitution reactions can occur at the piperidine ring or the aromatic ring, depending on the reagents and conditions used. Common reagents include alkyl halides and nucleophiles such as amines or thiols.
The major products formed from these reactions depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
1-({2-[(2E)-2-(2-fluorobenzylidene)hydrazinyl]-5-nitrophenyl}sulfonyl)piperidine has a wide range of scientific research applications:
Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: It is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: The compound is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of 1-({2-[(2E)-2-(2-fluorobenzylidene)hydrazinyl]-5-nitrophenyl}sulfonyl)piperidine involves its interaction with specific molecular targets and pathways. The compound may exert its effects through the following mechanisms:
Inhibition of Enzymes: The compound can inhibit specific enzymes involved in cellular processes, leading to the disruption of metabolic pathways.
Interaction with DNA: It may interact with DNA, causing changes in gene expression and cellular function.
Modulation of Signaling Pathways: The compound can modulate signaling pathways, such as those involved in cell proliferation and apoptosis, leading to therapeutic effects.
Comparación Con Compuestos Similares
1-({2-[(2E)-2-(2-fluorobenzylidene)hydrazinyl]-5-nitrophenyl}sulfonyl)piperidine can be compared with other similar compounds, such as:
2-[(2E)-2-(3-chloro-2-fluorobenzylidene)hydrazinyl]pyridine: This compound shares a similar fluorobenzylidene hydrazinyl group but differs in the presence of a pyridine ring instead of a piperidine ring.
3-chloro-2-(2-(2-fluorobenzylidene)hydrazinyl)pyridine: Similar in structure but with a chloro substituent and a pyridine ring.
2-fluorobenzylidene hydrazine derivatives: These compounds share the fluorobenzylidene hydrazine moiety but differ in other substituents and functional groups.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C18H19FN4O4S |
|---|---|
Peso molecular |
406.4 g/mol |
Nombre IUPAC |
N-[(E)-(2-fluorophenyl)methylideneamino]-4-nitro-2-piperidin-1-ylsulfonylaniline |
InChI |
InChI=1S/C18H19FN4O4S/c19-16-7-3-2-6-14(16)13-20-21-17-9-8-15(23(24)25)12-18(17)28(26,27)22-10-4-1-5-11-22/h2-3,6-9,12-13,21H,1,4-5,10-11H2/b20-13+ |
Clave InChI |
WPROQWGHMLSDON-DEDYPNTBSA-N |
SMILES isomérico |
C1CCN(CC1)S(=O)(=O)C2=C(C=CC(=C2)[N+](=O)[O-])N/N=C/C3=CC=CC=C3F |
SMILES canónico |
C1CCN(CC1)S(=O)(=O)C2=C(C=CC(=C2)[N+](=O)[O-])NN=CC3=CC=CC=C3F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![methyl 4-[(E)-{[3-(1,3-benzoxazol-2-yl)phenyl]imino}methyl]benzoate](/img/structure/B11545435.png)

![2-[(6-{[(E)-{4-[(1-methyl-1H-imidazol-2-yl)sulfanyl]-3-nitrophenyl}methylidene]amino}-1,3-benzothiazol-2-yl)sulfanyl]-1-(morpholin-4-yl)ethanone](/img/structure/B11545448.png)
![4-[(E)-(2-{(2E)-3-[4-(diethylamino)phenyl]-2-[(phenylcarbonyl)amino]prop-2-enoyl}hydrazinylidene)methyl]-2-ethoxyphenyl 2-chlorobenzoate](/img/structure/B11545452.png)
![N-[2-(benzyloxy)ethyl]benzenesulfonamide](/img/structure/B11545465.png)
![4-[2-nitro-4-(trifluoromethyl)phenoxy]-N-(2-phenoxyethyl)benzamide](/img/structure/B11545466.png)
![4-[(E)-{2-[(2-nitrophenoxy)acetyl]hydrazinylidene}methyl]phenyl 5-nitrofuran-2-carboxylate](/img/structure/B11545469.png)
![1-(3'-(3-Chloro-2-methylphenyl)-4-(4-chlorophenyl)-2-phenyl-2H,3'H-spiro[phthalazine-1,2'-[1,3,4]thiadiazol]-5'-yl)ethanone](/img/structure/B11545471.png)


![2-methyl-N-{4-[5-(2-methylacryloyl)-1H-benzimidazol-2-yl]phenyl}prop-2-enamide](/img/structure/B11545487.png)
![4-bromo-N-[3-cyano-4-methyl-5-(piperidine-1-carbonyl)thiophen-2-yl]benzamide](/img/structure/B11545494.png)
![11-methyl-N-[3-(trifluoromethyl)phenyl]-9,10-dihydro-9,10-ethanoanthracene-11-carboxamide](/img/structure/B11545495.png)
![N-(4-Methylphenyl)-N-({N'-[(E)-(2,3,4-trimethylphenyl)methylidene]hydrazinecarbonyl}methyl)methanesulfonamide](/img/structure/B11545502.png)
